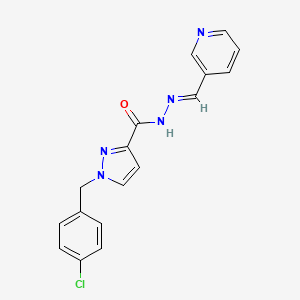
1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to the target compound often involves multi-component cyclo-condensation, utilizing catalysts such as SO4²⁻/Y2O3 in ethanol, as seen in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014). This method could potentially be adapted for our target compound.
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy. For instance, the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was elucidated through X-ray crystallography, revealing hydrogen bonding and C-H...π interactions (Khan et al., 2013). Similar techniques could elucidate the structure of the target compound.
Chemical Reactions and Properties
Chemical reactions involving imidazolyl and piperidine derivatives can vary widely. For example, novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been synthesized, demonstrating specific in vitro affinities for opioid receptors and showing potential anxiolytic and antidepressant properties (Trabanco et al., 2007). Such chemical reactivity could inform the potential interactions and transformations of the compound .
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior under various conditions. While specific data on the target compound is not readily available, studies on related compounds can provide insights. For instance, the synthesis and characterization of similar compounds often involve determining these physical properties to understand their potential applications and stability (Goli-Garmroodi et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, is essential. For example, the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives highlight the importance of the chemical properties in determining the biological activity of such compounds (Lv et al., 2017).
科学的研究の応用
Cytochrome P450 Isoforms Selectivity
Chemical inhibitors play a crucial role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism, which is vital for predicting drug-drug interactions. The review by Khojasteh et al. (2011) emphasizes the importance of selecting potent and selective chemical inhibitors for various CYP isoforms to assess the metabolism-based drug interactions accurately. Although the compound 1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine is not directly mentioned, the methodology and principles discussed are relevant for evaluating its interaction with CYP isoforms, highlighting the broader implications of chemical inhibitors in pharmacokinetics and pharmacodynamics studies Khojasteh et al., 2011.
Chemokine CCR3 Receptor Antagonists
Chemokine receptor CCR3 has been identified as a potential target for treating allergic diseases such as asthma and allergic rhinitis. Small molecule antagonists, including derivatives of (bi)piperidine and imidazole, have been explored for their ability to inhibit CCR3 and alleviate allergic inflammation. Willems and IJzerman (2009) discuss the structure-activity relationships (SAR) of these small molecule antagonists, providing insights into the chemical framework necessary for high affinity and potency. This research underscores the therapeutic potential of targeting chemokine receptors with carefully designed small molecules, offering a valuable approach for developing treatments for allergic diseases Willems & IJzerman, 2009.
C-N Bond Forming Cross-Coupling Reactions
C-N bond-forming cross-coupling reactions are pivotal in synthesizing a wide array of organic compounds, including pharmaceuticals and agrochemicals. Kantam et al. (2013) review the use of copper-mediated systems in these reactions, highlighting the role of various amines, including imidazoles and piperidines, as coupling partners. The review emphasizes the significance of recyclable copper catalyst systems, showcasing advancements in sustainable and efficient synthetic methodologies. This research contributes to the understanding of the mechanisms and optimizations necessary for effective C-N bond formation, which is crucial for the synthesis of compounds including 1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine Kantam et al., 2013.
特性
IUPAC Name |
[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-(3-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-2-25-15-13-24-22(25)21-12-7-14-26(17-21)23(27)20-11-6-10-19(16-20)18-8-4-3-5-9-18/h3-6,8-11,13,15-16,21H,2,7,12,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCNEWKHFIZEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-biphenylylcarbonyl)-3-(1-ethyl-1H-imidazol-2-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)
![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)